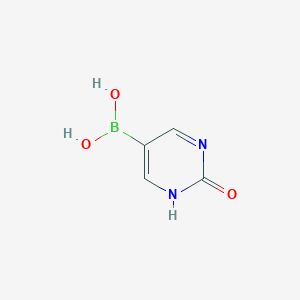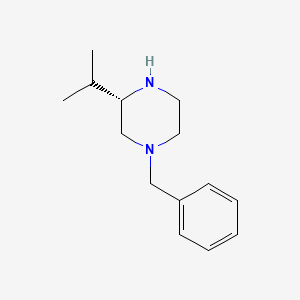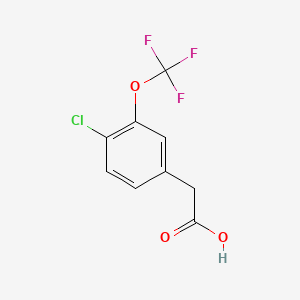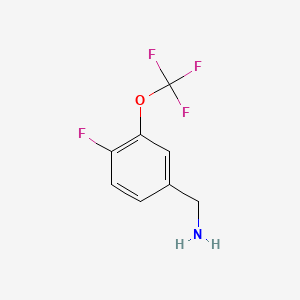
4',3,3-Trimethylbutyrophenone
概要
説明
4’,3,3-Trimethylbutyrophenone is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 . It is primarily used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4’,3,3-Trimethylbutyrophenone are not explicitly mentioned in the available resources . Typically, these properties include characteristics like boiling point, melting point, density, and solubility.科学的研究の応用
1. Neuroleptic Agent Studies
4-Phenylbutyrophenone, a compound closely related to 4',3,3-Trimethylbutyrophenone, has been studied for its structure, physicochemical parameters, and biological behaviors. It exhibits neuroleptic activities, similar to known antipsychotic drugs. Molecular docking studies indicate its neurological activity, suggesting it as a potential neuroleptics candidate (Raajaraman, Sheela, & Muthu, 2021).
2. Neuroprotection in Cerebral Ischemia
Sodium 4-Phenylbutyrate, another variant of 4',3,3-Trimethylbutyrophenone, shows neuroprotective effects in cerebral ischemic injury. It reduces infarction volume and apoptosis, improves neurological status, and inhibits ER-mediated apoptosis in a mouse model. These findings suggest its potential application in treating stroke (Qi et al., 2004).
3. Inhibitors of Human Neutrophil Elastase
Acyloxybenzophenones, structurally related to 4',3,3-Trimethylbutyrophenone, are potent and selective inhibitors of human neutrophil elastase. This finding is significant for treating conditions like rheumatoid arthritis and emphysema (Miyano et al., 1988).
4. Radiochemical Synthesis and Tissue Distribution
The synthesis of radiobrominated neuroleptic agents using derivatives of 4',3,3-Trimethylbutyrophenone has been described. These compounds show potential clinical applications in neurology due to their rapid and prolonged uptake into brain tissues (Moerlein & Stöcklin, 1985).
5. Proteostasis Maintenance
4-Phenylbutyric acid, related to 4',3,3-Trimethylbutyrophenone, helps in maintaining proteostasis by preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. Its ability to fold proteins in the ER and attenuate the activation of the UPR suggests its therapeutic potential in various pathologies (Kolb et al., 2015).
Safety And Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling 4’,3,3-Trimethylbutyrophenone . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .
特性
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOIQCMDEUVLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591346 | |
| Record name | 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',3,3-Trimethylbutyrophenone | |
CAS RN |
681215-86-1 | |
| Record name | 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


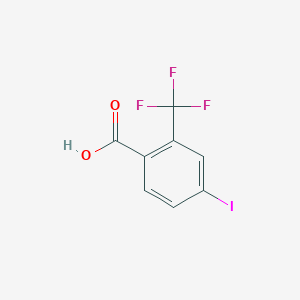

![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)
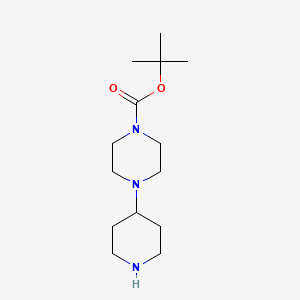




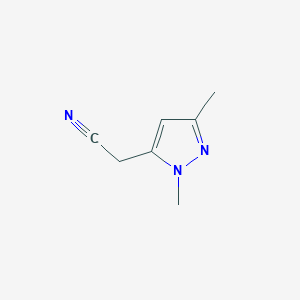
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)
